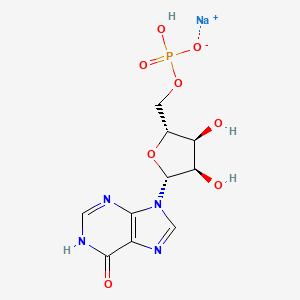
Inosine-5'-monophosphate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine-5’-monophosphate disodium salt, also known as inosinic acid disodium salt, is a nucleotide derivative that plays a crucial role in various biochemical processes. It is the disodium salt form of inosine monophosphate, a ribonucleotide of hypoxanthine. This compound is essential in the synthesis of purine nucleotides and is widely used in the food industry as a flavor enhancer due to its umami taste .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Inosine-5’-monophosphate disodium salt can be synthesized through the phosphorylation of inosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the monophosphate ester .
Industrial Production Methods: Industrial production of inosine-5’-monophosphate disodium salt often involves fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. This method is preferred due to its cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Inosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthosine monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various nucleotide analogs depending on the substituent introduced.
Applications De Recherche Scientifique
Inosine-5’-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate to study the activity and kinetics of enzymes such as inosine-5’-monophosphate dehydrogenase.
Biology: It plays a role in nucleotide metabolism and is used in studies related to purine biosynthesis.
Medicine: It has potential therapeutic applications in treating conditions like hyperlipidemia and diabetes by activating AMP-activated protein kinase.
Industry: It is widely used as a flavor enhancer in the food industry due to its umami taste
Mécanisme D'action
Inosine-5’-monophosphate disodium salt exerts its effects primarily through its role in nucleotide metabolism. It serves as a precursor for the synthesis of guanosine monophosphate and adenosine monophosphate. The compound activates AMP-activated protein kinase, which enhances glucose and lipid metabolism. This activation leads to improved energy homeostasis and has potential therapeutic benefits in metabolic disorders .
Comparaison Avec Des Composés Similaires
- Guanosine-5’-monophosphate disodium salt
- Adenosine-5’-monophosphate disodium salt
- Cytidine-5’-monophosphate disodium salt
Comparison: Inosine-5’-monophosphate disodium salt is unique due to its specific role in purine metabolism and its ability to activate AMP-activated protein kinase. While guanosine-5’-monophosphate and adenosine-5’-monophosphate are also involved in nucleotide metabolism, they do not exhibit the same flavor-enhancing properties as inosine-5’-monophosphate disodium salt. Cytidine-5’-monophosphate, on the other hand, is involved in pyrimidine metabolism and has different biochemical roles .
Propriétés
Formule moléculaire |
C10H12N4NaO8P |
|---|---|
Poids moléculaire |
370.19 g/mol |
Nom IUPAC |
sodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
Clé InChI |
PZGQXGXEKACEEW-MCDZGGTQSA-M |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O.[Na+] |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)
![2-Propanesulfinamide, N-[4-chloro-1-(2,5-difluorophenyl)butylidene]-2-methyl-, [S(S)]-](/img/structure/B14127036.png)
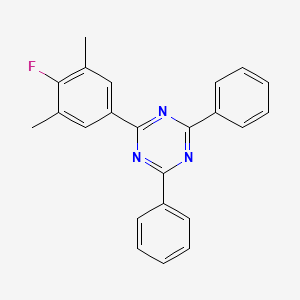
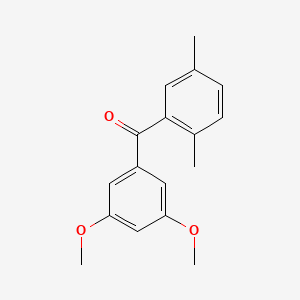
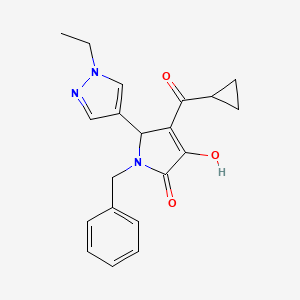
![N-[5-carbamoyl-1-(3-fluorophenyl)-3,8-dihydroxy-8-methylnonan-2-yl]quinoxaline-2-carboxamide](/img/structure/B14127046.png)



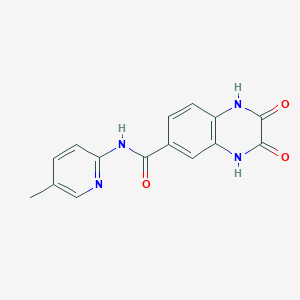
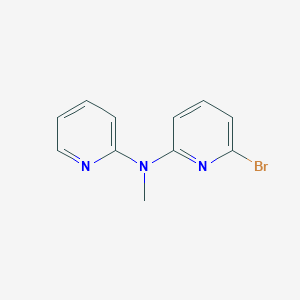
![8-(4-ethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14127090.png)
![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14127101.png)
